molecular formula C15H22O3 B15165371 Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 180722-69-4

Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-

Cat. No.: B15165371
CAS No.: 180722-69-4
M. Wt: 250.33 g/mol
InChI Key: WCIHCKYWBLYDOD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- typically involves multi-step organic reactions. One common approach is the esterification of heptanoic acid with 4-methoxybenzyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzyme catalysts can also enhance the efficiency and selectivity of the reaction, reducing by-products and improving yield.

Chemical Reactions Analysis

Types of Reactions: Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: Heptanoic acid or heptanone.

  • Reduction: Heptanol or other reduced derivatives.

  • Substitution: Substituted heptanal derivatives.

Scientific Research Applications

Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • Heptanal, 2-[(3-methoxyphenyl)methoxy]-(2S)-

  • Heptanal, 2-[(4-hydroxyphenyl)methoxy]-(2S)-

  • Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2R)-

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

180722-69-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxy]heptanal

InChI

InChI=1S/C15H22O3/c1-3-4-5-6-15(11-16)18-12-13-7-9-14(17-2)10-8-13/h7-11,15H,3-6,12H2,1-2H3/t15-/m0/s1

InChI Key

WCIHCKYWBLYDOD-HNNXBMFYSA-N

Isomeric SMILES

CCCCC[C@@H](C=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCC(C=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.